molecular formula C11H14N4O2S B12787690 2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- CAS No. 107550-76-5

2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)-

Cat. No.: B12787690
CAS No.: 107550-76-5
M. Wt: 266.32 g/mol
InChI Key: UFWRXJDSXCFZFA-JGVFFNPUSA-N
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Description

2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- is a complex organic compound with a unique structure that combines a furan ring, a tetrahydrofuran ring, and a purine derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furan ring, the introduction of the tetrahydrofuran ring, and the attachment of the purine derivative. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan derivatives, tetrahydrofuran derivatives, and purine derivatives. Examples include:

  • 2-Furanmethanol, tetrahydro-5-methyl-, (2S-cis)-
  • Tetrahydrofuran-2-carboxylic acid
  • 6-Methylthio-9H-purine

Uniqueness

The uniqueness of 2-Furanmethanol, tetrahydro-5-(6-(methylthio)-9H-purin-9-yl)-, (2S-cis)- lies in its combined structure, which imparts distinct chemical and biological properties

Properties

CAS No.

107550-76-5

Molecular Formula

C11H14N4O2S

Molecular Weight

266.32 g/mol

IUPAC Name

[(2S,5R)-5-(6-methylsulfanylpurin-9-yl)oxolan-2-yl]methanol

InChI

InChI=1S/C11H14N4O2S/c1-18-11-9-10(12-5-13-11)15(6-14-9)8-3-2-7(4-16)17-8/h5-8,16H,2-4H2,1H3/t7-,8+/m0/s1

InChI Key

UFWRXJDSXCFZFA-JGVFFNPUSA-N

Isomeric SMILES

CSC1=NC=NC2=C1N=CN2[C@H]3CC[C@H](O3)CO

Canonical SMILES

CSC1=NC=NC2=C1N=CN2C3CCC(O3)CO

Origin of Product

United States

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